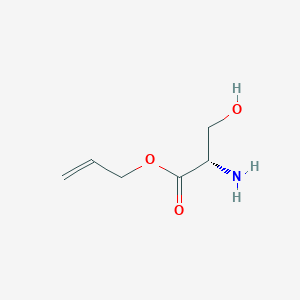

L-serine allyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C6H11NO3/c1-2-3-10-6(9)5(7)4-8/h2,5,8H,1,3-4,7H2/t5-/m0/s1 |

InChI Key |

CFWMPSXXXIYZOW-YFKPBYRVSA-N |

Isomeric SMILES |

C=CCOC(=O)[C@H](CO)N |

Canonical SMILES |

C=CCOC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for L Serine Allyl Ester and Its Protected Congeners

Direct Esterification Protocols

Direct esterification of L-serine with allyl alcohol presents a straightforward approach to forming the corresponding allyl ester. This transformation can be achieved through both chemical and enzymatic catalysis.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a classic method for ester synthesis, is applicable to the production of L-serine allyl ester. This method typically involves the reaction of L-serine with an excess of allyl alcohol in the presence of a strong acid catalyst.

One common approach is a Fischer esterification, where a catalyst such as p-toluenesulfonic acid is used. lsu.edu The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. For instance, L-threonine has been successfully allylated using p-toluenesulfonic acid and allyl alcohol, a method that is also applicable to L-serine. lsu.edu The reaction temperature is a critical parameter to control, as excessive heat can lead to the evaporation of the volatile allyl alcohol. lsu.edu Another acid catalyst that can be employed is sulfuric acid.

Key reaction parameters for acid-catalyzed esterification include the choice of acid catalyst, reaction temperature, and the method of water removal. While effective, this method can sometimes lead to side reactions or require harsh conditions that may not be compatible with sensitive functional groups.

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis for the preparation of this compound. Proteases, which naturally catalyze the formation of peptide bonds, can also be employed for ester synthesis under specific conditions.

Several proteases have been investigated for their ability to catalyze the synthesis of amino acid esters. For example, proteases from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, have been shown to synthesize protected dipeptides using an amino acid methyl ester as the acyl donor. nih.gov While direct enzymatic synthesis of this compound is a promising area, much of the research has focused on the synthesis of peptides containing unnatural amino acids like allylglycine. nih.gov Chymotrypsin has been shown to utilize allylglycine ethyl ester as an acyl acceptor in peptide synthesis. nih.gov Industrial serine proteases like Alcalase have also been used for the synthesis of C-terminal arylamides from N-Cbz-protected amino acids and their corresponding esters. researchgate.net This highlights the potential of enzymes to catalyze the formation of ester and amide bonds with high chemo- and stereoselectivity, often under near-anhydrous conditions to minimize hydrolysis. researchgate.net

The use of enzymes offers advantages such as high specificity, mild reaction conditions, and the avoidance of harsh chemicals, which can be particularly beneficial when working with complex molecules.

| Method | Catalyst/Enzyme | Key Features | Potential Considerations |

| Acid-Catalyzed Esterification | p-Toluenesulfonic acid, Sulfuric acid | Well-established method, drives reaction to completion. | Can require harsh conditions, potential for side reactions. |

| Enzymatic Synthesis | Proteases (e.g., from Aspergillus sp., chymotrypsin, Alcalase) | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and activity in organic solvents can be a factor. |

Side-Chain Hydroxyl Group Protection for Serine Derivatives

In Boc-based peptide synthesis, the most common protecting group for the serine side chain is the benzyl (B1604629) (Bzl) ether. peptide.combzchemicals.com The benzyl group is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (B91410) (HF). ontosight.ai

In the context of Fmoc chemistry, the tert-butyl (tBu) ether is a frequently used protecting group for the serine hydroxyl group. peptide.comiris-biotech.de The tBu group is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids like TFA, typically during the final cleavage step. iris-biotech.de Another option is the trityl (Trt) group, which offers different lability characteristics. bzchemicals.com

The allyl group can also be employed to protect the side-chain hydroxyl moiety of serine, forming an allyl ether. google.com This provides an orthogonal protection strategy, as the allyl ether is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. google.com The cleavage of the allyl ether is achieved under mild conditions using a palladium catalyst, which does not affect most other protecting groups. google.com This orthogonality is particularly valuable for the synthesis of complex peptides where selective deprotection of the side chain is required, for instance, in the preparation of glycopeptides or for on-resin cyclization. nih.gov

| Side-Chain Protecting Group | Typical N-Terminal Protection | Deprotection Condition | Key Features |

| Benzyl (Bzl) | Boc | Strong acid (e.g., HF) | Commonly used in Boc chemistry. peptide.combzchemicals.com |

| tert-Butyl (tBu) | Fmoc | Strong acid (e.g., TFA) | Standard in Fmoc chemistry. peptide.comiris-biotech.de |

| Trityl (Trt) | Fmoc | Mild acid | Offers different deprotection lability. bzchemicals.com |

| Allyl | Boc or Fmoc | Palladium catalyst | Orthogonal to both Boc and Fmoc deprotection conditions. google.com |

Orthogonal Protection Schemes

In the synthesis of complex molecules like protected L-serine derivatives, orthogonal protection is a critical strategy. It involves the use of multiple protecting groups, each of which can be removed under specific chemical conditions without affecting the others. iris-biotech.deresearchgate.net This allows for the selective deprotection and reaction of different functional groups on the serine scaffold in a planned sequence. The allyl ester itself is a key component of many orthogonal schemes, prized for its stability under conditions used to remove common amine and hydroxyl protecting groups. peptide.comsigmaaldrich.com

The primary protecting groups used in conjunction with this compound are categorized by the functional group they protect: the α-amino group and the side-chain hydroxyl group.

Amine Protection: The most prevalent protecting groups for the α-amino group are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. ontosight.ai

Boc Group: This group is stable under a wide range of conditions but is readily cleaved by treatment with acids, such as trifluoroacetic acid (TFA). iris-biotech.deontosight.ai

Fmoc Group: In contrast, the Fmoc group is stable to acid but is removed by treatment with a base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.depeptide.com

Hydroxyl Protection: The serine side-chain hydroxyl group is often protected to prevent unwanted side reactions, such as O-acylation. thieme-connect.de Common protecting groups include:

Benzyl (Bzl) ether: A robust protecting group that is typically removed via catalytic hydrogenolysis or with strong acids like HF. peptide.compeptide.com

tert-Butyl (tBu) ether: This group is stable to the basic conditions used for Fmoc removal but is cleaved by acids like TFA, often concurrently with the cleavage of a Boc group or the final peptide from its resin support. iris-biotech.depeptide.com

Trityl (Trt) group: An acid-labile group that can be removed under milder acidic conditions than the tBu group, allowing for another level of orthogonality. peptide.com

Carboxyl Protection (Allyl Ester): The allyl ester is particularly valuable because it is stable to both the acidic conditions used to deprotect Boc groups and the basic conditions for Fmoc removal. peptide.comsigmaaldrich.com Its removal is achieved under neutral conditions via palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. sigmaaldrich.comthieme-connect.deresearchgate.net

This multi-layered protection strategy allows for precise synthetic manipulations. For instance, in a peptide synthesis, an N-Fmoc-O-tBu-L-serine allyl ester could be used. The Fmoc group can be removed with piperidine to allow for peptide chain elongation, the allyl ester can be selectively cleaved with a palladium catalyst to enable side-chain cyclization or modification, and the tBu group is finally removed during the global deprotection with strong acid. peptide.com

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Reagents | Stability Profile |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Piperidine | Stable to mild acid and hydrogenolysis |

| Allyl | All | Carboxylic Acid (as ester) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Stable to TFA and piperidine |

| Benzyl | Bzl | Hydroxyl (as ether) | H₂/Pd, Strong Acid (HF) | Stable to mild acid and base |

| tert-Butyl | tBu | Hydroxyl (as ether) | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis |

| Trityl | Trt | Hydroxyl (as ether) | Mild Acid (e.g., 1% TFA in DCM) | Stable to base and hydrogenolysis |

The Allyl Group As an Orthogonal Protecting Group in Peptide Synthesis

Role of Allyl Esters in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to a solid support, allowing for the sequential addition of amino acids. The C-terminal amino acid is typically attached to the resin via an ester linkage. When this linkage involves an allyl ester, it provides a unique method for later manipulation of the peptide.

The use of L-serine allyl ester allows for the synthesis of peptide fragments that can be subsequently coupled in solution or on the solid support. This "convergent" approach is particularly advantageous for the synthesis of long or difficult peptide sequences. The mild conditions required for allyl group removal ensure that the peptide chain and other protecting groups remain intact.

Furthermore, the allyl protection strategy can be employed for the synthesis of cyclic peptides. A linear peptide can be assembled on the resin, and after selective deprotection of the allyl ester of a serine residue, the newly freed carboxyl group can form an amide bond with an N-terminal amine, resulting in a cyclized peptide that remains attached to the solid support for further modifications if needed.

Orthogonality with Nα-Protecting Groups (e.g., Fmoc, Boc)

The effectiveness of the allyl group in peptide synthesis is rooted in its orthogonality with other commonly used protecting groups. The two most prevalent strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies.

Fmoc/tBu Strategy: In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and Boc. The Fmoc group is removed at each step of peptide elongation using a piperidine (B6355638) solution. The allyl ester of L-serine is stable to these basic conditions, as well as to the acidic conditions (typically trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This allows the allyl group to be selectively removed at a desired stage using a palladium catalyst, leaving the other protecting groups and the peptide-resin linkage untouched.

Boc/Bzl Strategy: In this older but still relevant strategy, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups that are removed by strong acids like hydrofluoric acid (HF). The Boc group is removed at each step with a milder acid like TFA. The allyl ester is stable to these conditions and is removed orthogonally.

This tripartite orthogonality (base-labile, acid-labile, and palladium-catalyzed removal) provides chemists with a high degree of control over the synthesis of complex peptides with multiple functional groups.

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Nα-Amino Protection | Side-Chain Protection/Linker | Cleavage Condition |

|---|---|---|---|

| Fmoc | Yes | No | Piperidine (Base) |

| Boc | Yes | Yes | TFA (Mild Acid) |

| tBu, Trt | No | Yes | TFA (Mild Acid) |

| Bzl | No | Yes | HF (Strong Acid) |

| Allyl | No | Yes | Pd(0) Catalyst & Scavenger |

Palladium-Catalyzed Deprotection of Allyl Esters

The removal of the allyl group is achieved through a palladium(0)-catalyzed reaction, a process that is highly specific and occurs under mild, neutral conditions, thus preserving the integrity of the peptide.

The choice of scavenger is critical for the success of the deprotection reaction. The scavenger must efficiently trap the allyl group to prevent side reactions, such as the re-alkylation of the deprotected carboxyl group or other nucleophilic sites on the peptide. It should also be easily removable from the final product.

Commonly used scavengers include:

Morpholine: A widely used and effective scavenger.

Dimedone: Another effective scavenger, particularly in solution-phase synthesis.

N-Methylaniline: Used in some applications.

Phenylsilane (B129415): A scavenger that reduces the allyl cation to propene.

The optimization of scavenger concentration and reaction time is crucial to ensure complete deprotection without compromising the peptide. In SPPS, a large excess of the scavenger is typically used to drive the reaction to completion and to minimize side reactions on the solid support.

Table 2: Common Scavengers for Palladium-Catalyzed Allyl Deprotection

| Scavenger | Key Features |

|---|---|

| Morpholine | Effective and commonly used in SPPS. |

| Dimedone | Often used in solution-phase reactions. |

| Phenylsilane | Reduces the allyl cation to a gaseous byproduct (propene). |

| N,N'-Dimethylbarbituric acid (NDMBA) | Highly effective at preventing re-alkylation. |

The principles of palladium-catalyzed allyl deprotection have been successfully integrated into automated peptide synthesizers. This allows for the programmed, selective removal of the allyl group at a specific point in the synthesis sequence without manual intervention. The synthesizer can be programmed to deliver the palladium catalyst and scavenger solution to the reaction vessel, incubate for a predetermined time, and then thoroughly wash the resin to remove all traces of the catalyst and scavenger before proceeding with the next step in the synthesis. This automation enhances the efficiency and reproducibility of synthesizing complex peptides that require orthogonal protection strategies.

Scavenger Selection and Optimization for Allyl Deprotection

Selective Deprotection Strategies in Complex Peptide Structures

The orthogonality of the allyl group is leveraged in numerous advanced peptide synthesis strategies. The ability to unmask a single carboxylic acid group on a fully protected peptide opens up a wide range of possibilities for creating complex molecular architectures.

On-Resin Cyclization: As mentioned earlier, a linear peptide containing an this compound can be synthesized on a solid support. After the linear sequence is complete, the allyl group is selectively removed, and the now-free carboxyl group can be coupled with an N-terminal amine or a side-chain amine of another amino acid to form a cyclic peptide while it is still attached to the resin.

Peptide Branching and Dendrimerization: An L-serine residue with its carboxyl group protected as an allyl ester can be incorporated into a peptide chain. After deprotection, a new peptide chain can be synthesized from this site, leading to the formation of branched or dendritic peptides.

Peptide Ligation and Fragment Condensation: Peptide fragments can be synthesized with a C-terminal this compound. After deprotection, this fragment can be coupled to another peptide fragment in solution, a strategy known as fragment condensation or ligation. This is particularly useful for the synthesis of very long proteins.

Post-Synthesis Modification: The deprotected carboxyl group of the serine can be modified with other molecules, such as fluorescent labels, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains, to create specialized peptide conjugates for various research applications.

Applications of L Serine Allyl Ester in Advanced Organic Synthesis

Chiral Building Blocks for Unnatural α-Amino Acids

The development of methods for the synthesis of unnatural α-amino acids is of significant interest due to their potential applications in drug discovery and materials science. L-serine allyl ester serves as a valuable chiral precursor for the synthesis of various non-proteinogenic α-amino acids, particularly those with α-alkyl and α-aryl substitutions.

Synthesis of α-Alkyl and α-Aryl Substituted Serine Derivatives

The synthesis of α-alkyl and α-aryl substituted serine derivatives has been achieved through various methodologies, with a notable approach involving a researchgate.netresearchgate.net-sigmatropic rearrangement of allyl carbamates derived from corresponding allyl alcohols. researchgate.netrsc.org These allyl alcohols can be prepared through several synthetic routes. For instance, aryl-substituted allyl alcohols are synthesized via the Stille coupling reaction of aryl iodides with enantiomerically enriched vinyl stannanes. researchgate.netrsc.org In contrast, alkyl-substituted allyl alcohols can be prepared using a similar strategy involving the Negishi coupling of enantiomerically enriched vinyl iodides or through the enzymatic kinetic resolution of the corresponding racemic alcohols. researchgate.netrsc.org This versatility in the preparation of the allyl alcohol precursors allows for the introduction of a wide range of aryl and alkyl substituents at the α-position of the serine scaffold. The subsequent rearrangement of the derived allyl carbamates proceeds with high stereocontrol, providing access to a diverse array of unnatural α-amino acids with excellent enantiopurity. researchgate.net

Diastereoselective Alkylations of Serine Equivalents

L-serine derived building blocks are instrumental in the stereocontrolled synthesis of α,α-disubstituted α-amino acids. unav.edu A key strategy involves the diastereoselective alkylation of chiral serine equivalents, such as five-membered cyclic N,O-acetals derived from L-serine. unav.edu These cyclic scaffolds serve to control the stereochemical outcome of the alkylation reaction. For example, the alkylation of a chiral bicyclic N,O-acetal derived from N-Boc-D-serine methyl ester with methyl triflate, followed by acid hydrolysis, yields (R)-α-methylserine in good yield. unav.edu This approach demonstrates efficient retention of configuration. unav.edu The diastereoselectivity of these alkylations is influenced by the formation of highly pyramidalized chiral enolates, which can undergo fast pyramidal inversion. acs.org The choice of reaction conditions and the specific structure of the bicyclic system can lead to either retention or inversion of configuration at the α-carbon. acs.org This methodology has been successfully applied to the synthesis of a variety of enantiomerically pure quaternary α-alkyl α-amino acids. unav.edu

Construction of Cyclic Peptides and Peptidomimetics

Cyclic peptides and peptidomimetics are of great interest in medicinal chemistry due to their enhanced metabolic stability and constrained conformations, which can lead to improved biological activity and selectivity. This compound is a key component in the synthesis of these complex structures, providing a handle for various ring-closure strategies.

Ring-Closure Strategies

The allyl group of this compound provides a versatile point for cyclization in the synthesis of cyclic peptides. One common strategy is ring-closing metathesis (RCM), a powerful reaction for the formation of carbon-carbon double bonds. mdpi.comacs.orgnih.gov In this approach, a linear peptide precursor containing two olefinic side chains, one of which can be derived from O-allyl-serine, is treated with a ruthenium-based catalyst to effect cyclization. mdpi.com The resulting cyclic peptide contains a carbon-carbon double bond within the macrocycle, which can be further modified if desired. orgsyn.org

Another important ring-closure strategy involves the use of the allyl ester as a protecting group that can be selectively removed under mild conditions, typically using a palladium catalyst. nih.gov This orthogonality allows for the deprotection of the C-terminal carboxylic acid without affecting other sensitive functionalities in the peptide chain. rhizoclip.be Once deprotected, the free carboxylic acid can react with a deprotected N-terminal amine to form a lactam bridge, resulting in a head-to-tail cyclic peptide. nih.gov This approach is widely used in solid-phase peptide synthesis (SPPS), where the peptide is anchored to the resin via a side chain, allowing for the selective deprotection and cyclization to occur on the solid support. rhizoclip.benih.gov

| Ring-Closure Strategy | Key Reagent/Condition | Resulting Linkage | Reference |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Carbon-Carbon Double Bond | mdpi.com |

| Palladium-Catalyzed Deprotection | Pd(PPh₃)₄ | Amide (Lactam) Bond | nih.gov |

Synthesis of Cyclic β-Amino Acid Esters

L-serine can also serve as a starting material for the synthesis of cyclic β-amino acid esters. acs.orgnih.gov A versatile approach utilizes ring-closing metathesis (RCM) where the size of the resulting carbocyclic ring is determined by the nature of the starting amino acid. acs.orgnih.gov For instance, derivatives of serine can be elaborated into diene precursors suitable for RCM, leading to the formation of various ring sizes. This methodology provides a straightforward route to these valuable building blocks for peptidomimetics and other biologically active molecules. acs.org

Precursors for Heterocyclic Compound Synthesis

The chemical functionalities present in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The chiral backbone and the reactive side chain can be manipulated to construct complex ring systems with high stereocontrol. For example, derivatives of L-serine have been utilized in the synthesis of kainic acid, a neuroexcitatory amino acid containing a pyrrolidine (B122466) ring. researchgate.net In these syntheses, the stereocenter of serine is used to induce the chirality of the newly formed stereocenters in the target molecule. researchgate.net The synthesis often involves multiple steps, including the formation of key intermediates that are then cyclized to form the heterocyclic core. researchgate.net

Furthermore, the Ugi five-center, four-component reaction (U-5C-4CR) using L-serine as a component can lead to the formation of highly functionalized linear products. mdpi.com These products can then serve as intermediates for the synthesis of various nitrogen-containing heterocycles. mdpi.com For instance, a post-Ugi reaction manipulation, such as a microwave-assisted Heck cyclization, can be employed to generate complex heterocyclic scaffolds. mdpi.com

Design and Synthesis of Optically Active Esters of γ-Amino-β-oxo Acids

The synthesis of optically active γ-amino-β-oxo esters is a significant challenge in organic chemistry, as these compounds are valuable precursors for a wide range of biologically active molecules. L-serine and its derivatives serve as crucial chiral building blocks in this context. A primary strategy involves the C-acylation of active methylene (B1212753) compounds using appropriately protected and activated α-amino acids. researchgate.net

Research has demonstrated the synthesis of an array of functionalized γ-amino acids, which are the direct precursors to γ-amino-β-oxo esters. researchgate.net In these methods, protected L-serine is activated and reacted with an active methylene compound. While many documented procedures utilize L-serine derivatives with methyl or ethyl ester groups, the commercially available N-t-Boc-L-serine allyl ester represents a viable substrate for similar transformations. The allyl ester group offers the advantage of being removable under specific, mild conditions using palladium catalysis, which is orthogonal to many other protecting groups used for the amine and hydroxyl functions.

The general approach involves the acylation of a malonic acid half-thioester or a similar active methylene compound with an N-protected serine derivative. The resulting intermediate, a substituted γ-amino acid, can be isolated with high enantiomeric purity. researchgate.net These intermediates are the direct precursors to the target γ-amino-β-oxo esters.

Access to Tetramic Acid Derivatives

Tetramic acids, characterized by a pyrrolidine-2,4-dione (B1332186) ring, are core structures in many natural products with significant biological activities. researchgate.netnih.gov L-serine is a key starting material for the enantioselective synthesis of these heterocyclic compounds, particularly those bearing a functionalized side chain at the C-5 position.

One of the most effective and widely used methods for constructing the tetramic acid ring is the Dieckmann condensation (or cyclization). researchgate.netmdpi.comacs.org This intramolecular reaction is typically performed on N-acylated amino acid esters. The synthesis begins with an N-protected L-serine ester, which is first acylated with a molecule like a malonic acid derivative. The resulting linear precursor then undergoes a base-induced intramolecular cyclization to form the pyrrolidine-2,4-dione ring.

Table 1: Key Synthetic Strategies for Tetramic Acids from Amino Acid Precursors

| Synthetic Method | Key Precursor Type | Typical Conditions | Outcome | Reference |

| Dieckmann Condensation | N-Acylated Amino Acid Esters (e.g., from L-Serine) | Base-induced (e.g., KOtBu in THF) | Enantiopure bicyclic tetramates | mdpi.comacs.orgrsc.org |

| C-Acylation/Cyclization | Activated N-Protected Amino Acids | 1. Acylation of active methylene compounds. 2. Base-catalyzed cyclization. | Functionalized tetramic acids in high yield and ee. | researchgate.netresearchgate.net |

| Meldrum's Acid Route | N-Protected Amino Acids | Reaction with Meldrum's acid, followed by reflux. | 3-Unsubstituted tetramic acids. | nih.govmdpi.com |

Integration into Polymer and Functional Material Chemistry

Serine-Substituted Polyphosphazenes

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. umich.edu Their properties can be extensively tailored by attaching various organic side groups to the phosphorus atoms, making them highly attractive for biomedical applications. chemrxiv.org Amino acid esters are common side groups used to impart biodegradability, as their hydrolysis yields naturally occurring products like the amino acid, phosphate (B84403), and ammonia. chemrxiv.org

The synthesis of serine-substituted polyphosphazenes typically involves the macromolecular substitution of poly(dichlorophosphazene) (B1141720) with the desired amino acid ester. For example, poly[bis(L-serine ethyl ester)phosphazene] has been synthesized by reacting poly(dichlorophosphazene) with L-serine ethyl ester in the presence of a base like triethylamine. rsc.org

While the ethyl ester of serine is well-documented, the use of this compound offers a significant advantage: the introduction of a reactive allyl group onto the polymer side chain. The allyl group is a versatile functional handle for post-polymerization modification via reactions like thiol-ene "click" chemistry. umich.edursc.orgresearchgate.net This allows for the grafting of other molecules or the cross-linking of polymer chains. Research has shown the successful grafting of other allyl-containing molecules, such as allyl alcohol and allylamine, onto polyphosphazene backbones to create functional materials, for instance, for use as flame retardants or as platforms for further surface reactions. rsc.orgchalmers.seacs.org The incorporation of allyl-functionalized amino acids like glycine (B1666218) allyl ester into polyphosphazenes has also been reported, highlighting the feasibility and utility of this approach for creating advanced, functional biomaterials. chemrxiv.org

Chemoenzymatic Polymerization of L-Serine Esters

Chemoenzymatic polymerization (CEP) presents a green and efficient alternative to traditional chemical polymerization methods for synthesizing polypeptides. This technique utilizes enzymes as catalysts, often allowing for reactions in aqueous media without the need for harsh conditions or extensive side-group protection. acs.org

For the synthesis of poly(L-serine), research has focused on the CEP of L-serine alkyl esters, such as L-serine ethyl ester (Ser-OEt) and L-serine methyl ester (Ser-OMe), using the enzyme papain as a catalyst in an aqueous environment. acs.org This process successfully yields poly(L-serine) with a degree of polymerization ranging from 5 to 22. acs.org A key advantage of this method is that the hydroxyl group of the serine monomer does not require protection, which simplifies the synthesis in the context of atom economy. acs.org The polymerization of Ser-OEt proceeds optimally at a basic pH (around 8.5), leading to the precipitation of the poly(L-serine) product, which adopts a β-sheet structure. acs.org While this method has been established for short-chain alkyl esters, its application to this compound has not been specifically detailed in the available literature.

Table 2: Chemoenzymatic Polymerization of L-Serine Esters

| Monomer | Enzyme | Medium | Optimal pH | Polymer Structure | Degree of Polymerization (DP) | Reference |

| L-Serine Ethyl Ester | Papain | Aqueous | 8.5 | β-sheet/strand | 5-22 | acs.org |

| L-Serine Methyl Ester | Papain | Aqueous | ~8.5 | β-sheet/strand | 5-22 (higher DP than ethyl ester) | acs.org |

Design of Water-Soluble Poly(L-serine)s

The creation of water-soluble polypeptides with stable secondary structures is crucial for mimicking the functions of natural proteins and developing advanced biomaterials. A successful strategy to achieve this involves the synthesis of poly(L-serine) derivatives with modified side chains. acs.org

A key example is the synthesis of water-soluble poly(L-serine)s bearing elongated and charged side-chains. acs.orgresearchgate.net This synthesis does not use this compound directly but employs a closely related monomer: O-pentenyl-L-serine N-carboxyanhydride (PE-L-Ser NCA). The pentenyl group (-CH₂-O-(CH₂)₃-CH=CH₂) contains a terminal allyl functional group, which is specifically introduced to serve as a reactive site for post-polymerization modification. acs.orgresearchgate.net

The synthesis proceeds via the ring-opening polymerization of PE-L-Ser NCA, often initiated by an amine-terminated molecule like polyethylene (B3416737) glycol (mPEG-NH₂), to form a block copolymer. acs.org The resulting polymer, poly(O-pentenyl-L-serine) (PPELS), contains pendant alkene groups along its backbone. These groups are then functionalized using the highly efficient thiol-ene reaction. acs.orgresearchgate.net For example, reacting the polymer with a thiol-containing molecule like cysteamine (B1669678) hydrochloride under UV irradiation introduces positively charged amine groups onto the side chains. acs.org This modification transforms the polymer into a water-soluble derivative that adopts a stable β-sheet conformation in aqueous solution over a range of pH and temperatures. acs.org This methodology highlights the strategic use of allyl-type functionality to create complex, functional polypeptide architectures.

Derivatization for Phosphorylated Biomolecule Analogues

Phosphorylation of amino acids like serine is a fundamental biological process, and synthetic phosphorylated analogues are invaluable tools in biomedical research and materials science. acs.orgdiva-portal.org The synthesis of these molecules, however, can be complex due to the need for selective protection and deprotection of multiple functional groups. diva-portal.org

A robust strategy has been developed that utilizes the allyl group as a versatile protecting group for both phosphate and carboxylic acid moieties. chemrxiv.orgacs.orgdiva-portal.org this compound is an ideal substrate for this methodology. The synthesis involves a one-step phosphorylation of the hydroxyl group and protection of the resulting phosphate with allyl groups. This is typically achieved by reacting the substrate with phosphorus oxychloride (POCl₃) and then quenching with allyl alcohol. acs.orgdiva-portal.org

If the starting material is this compound, both the carboxyl group and the newly formed phosphate esters are protected by allyl groups. A key advantage of this approach is the ability to remove all allyl protecting groups simultaneously in a single step under mild conditions. chemrxiv.orgdiva-portal.org This deprotection is achieved through palladium-catalyzed deallylation, often using a scavenger like phenylsilane (B129415) to trap the allyl intermediate. chemrxiv.orgdiva-portal.org This method is orthogonal to other common protecting groups, such as Boc or Fmoc, which might be used on the amine, allowing for the synthesis of a diverse library of phosphorylated biomolecule analogues. acs.org This strategy has been successfully applied to create phosphoserine analogues that can be used as additives in bioceramics to enhance tissue adhesion. acs.orgdiva-portal.org

Allyl-Phosphoester Installation

The use of this compound and its derivatives is significant in the field of synthetic chemistry, particularly for the installation of phosphate groups onto the serine backbone. This process is a key step in the synthesis of phosphopeptides and other phosphorylated biomolecules, which are crucial for studying biological processes like signal transduction. The allyl group serves as a versatile protecting group for both the carboxylic acid and the phosphate ester, offering orthogonality that allows for its selective removal under mild conditions, typically using palladium catalysis. nih.govchemrxiv.orgmdpi.com

Researchers have developed a straightforward and efficient method for the synthesis of phosphoserine analogues that leverages a single-step allyl-phosphoester installation. chemrxiv.orgacs.orgnih.gov This strategy is compatible with common amine protecting groups, such as Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl), making it a versatile tool in complex molecule synthesis. whiterose.ac.uk

The general procedure involves the phosphorylation of an N-protected serine derivative. In a representative synthesis, the hydroxyl group of a serine analogue is treated with phosphorus oxychloride (POCl₃) and a base like triethylamine. The reaction is then quenched with an excess of allyl alcohol and triethylamine, which results in the formation of the desired diallyl phosphate ester. chemrxiv.orgnih.gov This approach has been successfully applied to various alcohol substrates, including derivatives of serine, to generate a library of protected phospho-amino acids. whiterose.ac.uk

For instance, the phosphorylation of N-Boc protected this compound and N-Alloc protected this compound proceeds under optimized conditions to yield the corresponding diallyl phosphoester products. whiterose.ac.uk While dehydration can be a concern for β-hydroxy acids, particularly after phosphorylation, this method has proven effective. whiterose.ac.uk The resulting protected phosphoserine derivatives are stable compounds that can be easily handled and purified. chemrxiv.org

The subsequent removal of the allyl groups from both the phosphate and the carboxyl terminus is typically achieved through palladium-catalyzed deallylation. chemrxiv.orgwhiterose.ac.uk This mild deprotection step underscores the utility of the allyl-based strategy in the synthesis of sensitive biomolecules. mdpi.comspringernature.com

The table below summarizes the results from the synthesis of various phospho-serine analogues using this allyl-phosphoester installation methodology. whiterose.ac.uk

| Entry | Substrate | Amine Protecting Group | Product | Yield (%) |

| 1 | 4-hydroxybutanoic acid allyl ester | N/A | Diallyl (4-(allyloxy)-4-oxobutyl) phosphate | 41 |

| 2 | N-Boc-4-hydroxy-2-aminobutanoic acid allyl ester | Boc | Diallyl (R)-(1-(allyloxy)-4-amino-1,4-dioxobutan-2-yl) phosphate | 35 |

| 3 | N-Alloc-4-hydroxy-2-aminobutanoic acid allyl ester | Alloc | Diallyl (R)-(1-(allyloxy)-4-((allyloxy)carbonyl)amino-1,4-dioxobutan-2-yl) phosphate | 39 |

| 4 | N-Boc-L-serine allyl ester | Boc | Diallyl (R)-(1-(allyloxy)-3-((tert-butoxycarbonyl)amino)-1-oxopropan-2-yl) phosphate | 29 |

| 5 | N-Alloc-L-serine allyl ester | Alloc | Diallyl (R)-(1-(allyloxy)-3-(((allyloxy)carbonyl)amino)-1-oxopropan-2-yl) phosphate | 31 |

This strategy provides a robust pathway for preparing building blocks essential for solid-phase peptide synthesis (SPPS) of phosphopeptides. nih.gov The Nα-Fmoc (9-fluorenylmethoxycarbonyl) protection scheme, commonly used in SPPS, can be combined with this allyl-based phosphate protection. nih.govcapes.gov.br The resulting fully protected phosphoserine monomers can be incorporated into peptide chains, and the orthogonal nature of the allyl group allows for its selective removal without affecting other protecting groups like Fmoc or Boc. nih.govnih.gov

Mechanistic Investigations of Reactions Involving L Serine Allyl Ester

Palladium-Catalyzed Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, is a powerful method for carbon-carbon bond formation. mdpi.com When amino acid esters like L-serine allyl ester are used as nucleophiles, the reaction provides a direct route to non-proteinogenic amino acids. The mechanism involves the formation of a π-allylpalladium intermediate, which is then attacked by the nucleophile. mdpi.comnih.gov The stereochemical and regiochemical outcomes of this reaction are highly dependent on the reaction conditions, substrate geometry, and ligand choice.

The regioselectivity of the palladium-catalyzed allylic alkylation is influenced by the structure of the allyl substrate and the nature of the nucleophile. Chelated enolates derived from amino acid esters are effective nucleophiles that can react rapidly, often without causing isomerization of the π-allyl palladium complex. nih.gov This lack of isomerization allows the geometry of the starting allylic substrate to dictate the product ratio.

(E)-Allyl Substrates : Terminal π-allyl palladium complexes formed from (E)-configured allylic substrates are typically attacked at the less sterically hindered position, leading predominantly to the formation of linear alkylation products. nih.gov

(Z)-Allyl Substrates : Conversely, when (Z)-configured allyl substrates are used under conditions that prevent isomerization, the branched product becomes the major isomer. nih.gov

| Allyl Substrate Geometry | Major Product Type | Mechanistic Feature |

|---|---|---|

| (E)-Isomer | Linear | Attack at the least hindered terminus of the π-allyl complex. |

| (Z)-Isomer | Branched | Reaction proceeds without isomerization of the π-allyl complex. |

Achieving high enantioselectivity in the N-allylation of amino acid esters has been a significant challenge. The design of chiral ligands that can effectively control the stereochemical outcome is paramount. nih.gov While standard ligands like the Trost ligand have shown limited success, newer, specifically designed ligands have provided superior results. nih.gov

Researchers have developed C₂-symmetric chiral diphosphane (B1201432) ligands derived from tartaric acid that demonstrate exceptional activity and selectivity. nih.gov In the N-allylation of various amino acid esters, these ligands, when combined with a palladium precursor like [PdCl(allyl)]₂, form highly effective catalysts. These catalysts not only provide high enantiomeric ratios but also exhibit significant rate enhancements, a phenomenon known as "ligand acceleration," allowing reactions to proceed efficiently at low temperatures and low catalyst loadings. nih.gov For instance, using a specific tartaric acid-derived diphosphane ligand (L6), the N-allylation of an amino acid ester proceeded smoothly at -10 °C to give the product in 83% yield and a 98:2 enantiomeric ratio (e.r.). nih.gov The effectiveness of these ligands is attributed to their ability to create a well-defined chiral environment around the metal center, thereby directing the incoming nucleophile to one face of the π-allyl intermediate. nih.govnih.gov

| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| Trost Ligand (L1) | 2.0 | -10 | 22 | 85 | 83:17 |

| Diphosphane (L6) | 2.4 | 0 | 2.5 | 85 | 96:4 |

| Diphosphane (L6) | 2.4 | -10 | 2.5 | 83 | 98:2 |

| Diphosphane (L7) | 2.4 | 0 | 2.5 | 81 | 96:4 |

Regiochemical Fidelity and Stereocontrol

Decarboxylative Coupling Reactions

Decarboxylative couplings have emerged as a powerful strategy for forming carbon-carbon bonds, utilizing readily available carboxylic acids as starting materials and releasing CO₂ as the only stoichiometric byproduct. nih.gov These reactions can be initiated through various means, including photoredox catalysis, where photo-oxidation of a carboxylate triggers radical decarboxylation to generate a reactive radical intermediate. nih.govacs.org

A significant advancement in this area is the development of one-pot sequential decarboxylative couplings, which allow for the iterative functionalization of a molecule without the need to isolate intermediates. researchgate.net A protocol has been developed for the iterative coupling of carboxylic acids with dehydroalanine (B155165) (Dha) allyl esters, which are derivatives of serine. researchgate.net

The process begins with a photocatalytic decarboxylative Giese addition of a carboxylic acid to the dehydroalanine allyl ester. This step creates a more complex, substituted alanine (B10760859) allyl ester. Crucially, the conditions are optimized to prevent a competing 5-exo-trig radical cyclization onto the allyl group of the ester. researchgate.net Following this first C-C bond formation, a palladium catalyst is added to the same reaction vessel. This initiates a second, distinct decarboxylative coupling—a metallaphotoredox-catalyzed decarboxylative allylation—at the newly formed amino acid site. This sequential, one-pot approach leverages the controlled, time-resolved formation of different carboxylates to achieve selective, iterative bond formations, yielding densely functionalized products like unsymmetrical 1,3-diamines. researchgate.net

During decarboxylative reactions of substrates containing an allyl group, such as this compound, the potential for intramolecular radical cyclization exists. researchgate.net When a radical is generated via decarboxylation, it can, in principle, add to the proximate allyl double bond. This type of cyclization is often a 5-exo-trig process, which is kinetically favored according to Baldwin's rules.

In the context of the sequential couplings with dehydroalanine allyl esters, a key mechanistic challenge was to suppress this intramolecular cyclization pathway. researchgate.net The cyclization would lead to the formation of a five-membered ring, consuming the radical intermediate and preventing the desired intermolecular coupling. The successful development of the one-pot sequential protocol relied on finding reaction conditions that favored the intermolecular Giese addition over the intramolecular radical cyclization. researchgate.net However, this competing pathway remains a critical mechanistic consideration in any radical-based transformation of this compound and related compounds. In other systems, such radical cyclizations are deliberately exploited to construct cyclic structures. For example, engineered P450 enzymes can catalyze atom transfer radical cyclization (ATRC) of N-allyl α-haloamides, where the protein scaffold acts as a template to facilitate the cyclization step. nih.gov

One-Pot Sequential Decarboxylative Couplings

Cycloaddition Reactions with Imines

The reaction between α-amino acid esters and aldehydes or imines can generate azomethine ylides, which are versatile 1,3-dipoles. beilstein-journals.orgmdpi.com These in situ-generated ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, such as pyrrolidines. beilstein-journals.org When this compound is used, it can react with an aldehyde via dehydration (or with an α-amino acid via decarboxylation) to form an N-substituted azomethine ylide. beilstein-journals.org

The mechanism involves the formation of the azomethine ylide as a transient intermediate. mdpi.com This ylide then reacts with a dipolarophile, such as an imine or an activated alkene. While cycloadditions with alkenes are common, reactions involving imines as dipolarophiles are also mechanistically plausible, leading to the formation of diazolidine-type structures. DFT calculations have been used to rationalize the outcomes of cycloadditions between imines derived from allyl glycinate (B8599266) (a close analog of this compound) and isocyanates, where competition between [2+2] and [4+2] pathways was observed. chemrxiv.org In the case of decarboxylative cycloadditions, the reaction of an amino acid like serine with an aldehyde generates the azomethine ylide, which can then be trapped by a dipolarophile like N-substituted maleimide (B117702) to afford complex bicyclic products with high diastereoselectivity. beilstein-journals.org

Hydrolysis Mechanisms of Allyl Esters

The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. geeksforgeeks.org This transformation can be catalyzed by either acid or base, and the specific mechanism is dictated by the reaction conditions and the structure of the ester. slideshare.net For allyl esters, such as this compound, several mechanistic pathways are possible, primarily distinguished by the point of bond cleavage (acyl-oxygen or alkyl-oxygen) and the molecularity of the rate-determining step.

The most common mechanisms are the bimolecular acyl-oxygen cleavage pathways. Under basic conditions, the reaction typically proceeds via a BAC2 (Base-catalyzed, Bimolecular, Acyl-oxygen cleavage) mechanism. This involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxide leaving group to form the carboxylic acid, which is then deprotonated in the basic medium to drive the reaction to completion. chemistrysteps.com

Under acidic conditions, the typical pathway is the AAC2 (Acid-catalyzed, Bimolecular, Acyl-oxygen cleavage) mechanism. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. pearson.com After a proton transfer, the alcohol moiety is eliminated, and deprotonation of the resulting species yields the carboxylic acid. chemistrysteps.comlibretexts.org This entire process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. libretexts.org

A distinct mechanism, the AAL1 (Acid-catalyzed, Unimolecular, Alkyl-oxygen cleavage) , becomes significant for esters with an alkyl group that can form a stable carbocation. Allyl esters fall into this category due to the resonance stabilization of the resulting allyl cation. In this pathway, the oxygen of the allyl group is protonated, followed by the departure of the stable allyl carbocation in a unimolecular, rate-determining step. The carbocation is then captured by water to form allyl alcohol. Evidence for this mechanism includes the lack of stereochemical inversion at a chiral R' group and the potential for allylic rearrangement, although the latter is not always observed. The AAL1 mechanism is favored in strongly acidic, non-aqueous conditions, whereas the AAC2 mechanism predominates in dilute aqueous acid.

| Mechanism | Description | Key Features | Favored Conditions |

|---|---|---|---|

| BAC2 | Base-catalyzed, bimolecular, acyl-oxygen cleavage. | - Nucleophilic addition of OH⁻.

| Aqueous base (e.g., NaOH, KOH). |

| AAC2 | Acid-catalyzed, bimolecular, acyl-oxygen cleavage. | - Protonation of C=O.

| Dilute aqueous acid. |

| AAL1 | Acid-catalyzed, unimolecular, alkyl-oxygen cleavage. | - Cleavage of the O-allyl bond.

| Concentrated acid, low water activity. |

Sigmatropic Rearrangements of Allyl Carbamates

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a π-electron system. masterorganicchemistry.com The researchgate.netresearchgate.net-sigmatropic rearrangement of allyl carbamates, a type of aza-Claisen rearrangement, is a powerful method for the stereoselective synthesis of allylic amines from allylic alcohols. acs.orgacs.org This reaction has been effectively applied in the synthesis of unnatural α-substituted serine derivatives. rsc.orgrsc.org

The process is initiated by the formation of an allyl carbamate (B1207046) from an allylic alcohol, such as an appropriate precursor to an L-serine derivative. This carbamate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement upon heating or catalysis. researchgate.netrsc.org The reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereocontrol. acs.org The stereochemical information from the starting material, specifically the geometry of the double bond and the chirality of the alcohol, is efficiently transferred to the product. researchgate.net For instance, the rearrangement of an (S,Z)-allyl carbamate typically yields an (S)-allylamine, while the corresponding (S,E)-isomer gives the (R)-allylamine. researchgate.net

This methodology is a key step in the synthesis of α-aryl- and α-alkyl-substituted serine derivatives. rsc.org The requisite allyl carbamates are prepared from corresponding allyl alcohols, which can be synthesized through various methods like Stille or Negishi coupling reactions to introduce the desired substituents. researchgate.netrsc.org The subsequent rearrangement provides access to complex amino acid structures that are of significant interest in medicinal chemistry. rsc.org In some variations, the rearrangement can be induced by a base and catalyzed by transition metals like gold(I), allowing the reaction to proceed under mild and environmentally benign conditions, such as in water. acs.orgorganic-chemistry.org

| Substrate Type | Reaction Focus | Key Findings | Reference |

|---|---|---|---|

| Allyl Carbamates from Serine-derived Allyl Alcohols | Synthesis of α-aryl and α-alkyl substituted serine derivatives. | The researchgate.netresearchgate.net-sigmatropic rearrangement is a key, enantiospecific step. The stereoselectivity is controlled by the double bond geometry of the starting allyl carbamate. researchgate.net | rsc.orgrsc.org |

| Allylic N-Tosylcarbamates | Gold(I)-catalyzed decarboxylative amination. | A base-induced aza-Claisen rearrangement proceeds with excellent regio- and stereoselectivity in water. The reaction involves a cyclization-induced rearrangement pathway. acs.org | acs.orgorganic-chemistry.org |

| Aryl-substituted Allylic Alcohols | 1,3-Dioxa- researchgate.netresearchgate.net-sigmatropic rearrangement. | Treatment with activated isocyanates (e.g., trichloroacetyl isocyanate) leads to an unexpected rearrangement. The reaction rate is dependent on the electronic properties of the aryl substituent. acs.orgnih.gov | acs.orgnih.gov |

| General Allyl Carbamates | Decarboxylative researchgate.netresearchgate.net-rearrangement. | Represents a useful strategy for preparing protected allylic amines from allylic alcohols with excellent regio- and stereoselectivity. acs.org | acs.org |

Advanced Analytical Characterization in Research on L Serine Allyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of L-serine allyl ester and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the serine backbone and the allyl ester moiety. google.com

In ¹H NMR, characteristic signals confirm the structure. For instance, the protons of the allyl group (CH₂=CH-CH₂-O-) typically appear in the δ 4.6–5.4 ppm region. The α-proton of the serine residue can be expected around δ 3.8–4.2 ppm.

¹³C NMR is equally vital, with the ester carbonyl carbon resonating at approximately δ 170 ppm. The carbons of the allyl group also give rise to distinct signals, such as those around 120.1 ppm and 130.2 ppm for the double bond and 66.0 ppm for the CH₂ adjacent to the ester oxygen. google.com

Furthermore, NMR is a powerful tool for determining the ratio of diastereomers when this compound is used in stereoselective reactions. By integrating the signals of specific protons or carbons that are unique to each diastereomer, a quantitative measure of the diastereomeric excess can be obtained. core.ac.uk In cases where dynamic processes like the presence of rotamers might complicate the spectra, variable-temperature (VT) NMR experiments can be employed to distinguish between stable diastereomers and rapidly equilibrating conformers. researchgate.net

Table 1: Representative NMR Data for Allyl Ester-Containing Amino Acid Derivatives Note: Chemical shifts (δ) are reported in ppm and can vary based on solvent and specific molecular structure.

| Nucleus | Functional Group | Representative Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Allyl (CH₂=CH-CH₂ O) | 4.6 - 5.4 | |

| ¹H | Allyl (CH₂ =CH-CH₂O) | 5.6 - 5.9 | |

| ¹H | Serine α-proton | 3.8 - 4.2 | |

| ¹³C | Ester Carbonyl (C=O) | ~170 | |

| ¹³C | Allyl (-C H=CH₂) | ~130.2 | google.com |

| ¹³C | Allyl (-CH=C H₂) | ~120.1 | google.com |

| ¹³C | Allyl (-O-C H₂) | ~66.0 | google.com |

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight of this compound and its derivatives, as well as for assessing their purity. Techniques like Electrospray Ionization (ESI) are commonly used, often coupled with high-resolution mass spectrometry (HRMS) for highly accurate mass determination.

For a protected form such as N-t-Boc-L-serine allyl ester, the expected molecular weight is 245.27 g/mol , corresponding to the molecular formula C₁₁H₁₉NO₅. scbt.com HRMS provides a precise mass measurement, which can be compared to the calculated theoretical value, often to within four decimal places. For example, in a study of a glycosylated this compound derivative, the calculated mass for the ammoniated molecule [M+NH₄]⁺ was 657.2654, while the experimentally found value was 657.2670, confirming the identity of the synthesized compound. This high level of accuracy is crucial for verifying that the correct product has been formed.

Table 2: Molecular Weight Data for an this compound Derivative

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ionization Method | Mass (m/z) | Reference |

|---|---|---|---|---|---|

| N-t-Boc-L-serine Allyl Ester | C₁₁H₁₉NO₅ | 245.27 | - | - | scbt.com |

| (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-(2,3,4,6-tetra-O-acetyl-α-L-rhamnopyranosyl)-L-serine allyl ester | C₃₃H₄₁O₁₂N₂ | - | ESI-HRMS | Calculated [M+NH₄]⁺: 657.2654, Found: 657.2670 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a family of techniques central to the purification and analysis of this compound, allowing for the separation of the desired product from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to assess the purity of this compound derivatives. google.com Reversed-phase (RP)-HPLC is frequently employed, where the compound is passed through a nonpolar stationary phase (like C₁₈) with a polar mobile phase.

For instance, the purity of a synthesized rhamnosythis compound derivative was confirmed using RP-HPLC on a Luna C₁₈ column. The analysis was performed with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1 mL/min, with UV detection at 230 nm, revealing a retention time (tR) of 18.55 minutes for the product. Such methods are essential for quantifying the purity of the final compound and for separating diastereomers. core.ac.uk

Thin-Layer Chromatography (TLC) is a rapid and convenient method used ubiquitously in synthetic chemistry to monitor the progress of reactions involving this compound. mdpi.com By spotting the reaction mixture onto a silica (B1680970) gel-coated plate and eluting it with an appropriate solvent system (e.g., hexane/ethyl acetate), chemists can visualize the consumption of starting materials and the formation of the product.

Visualization is typically achieved by exposure to ultraviolet (UV) light if the compounds are UV-active, or by staining with chemical reagents like potassium permanganate, ceric ammonium (B1175870) molybdate, or ninhydrin (B49086) that react with specific functional groups to produce colored spots. The relative mobility of the spots, known as the retention factor (Rf), helps in identifying the components of the reaction mixture. This technique is crucial for determining the optimal reaction time and for guiding the subsequent purification process. google.com

Maintaining the stereochemical integrity of the L-serine core is paramount during synthesis. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.), ensuring that the L-configuration is preserved and no racemization has occurred. This is often achieved using HPLC with a chiral stationary phase (CSP). chromatographyonline.com

For the parent amino acid, crown-ether based CSPs have proven effective for separating D- and L-enantiomers. chromatographyonline.com Another approach involves pre-column derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netnih.gov While direct chiral chromatography of this compound would depend on the availability of a suitable chiral column and method, these principles are applied to verify the enantiopurity of the final product or key intermediates. This analysis confirms that the biological and chemical properties associated with the L-enantiomer are retained.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for the key structural components. google.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. upi.edu

Key absorptions in the IR spectrum of a protected this compound would include:

A strong, sharp peak for the ester carbonyl (C=O) stretch, typically found in the 1750–1735 cm⁻¹ region. sci-hub.se

A broad band corresponding to the O-H stretch of the serine hydroxyl group (if unprotected), usually around 3400-3300 cm⁻¹.

Bands for the N-H stretch of the amine or amide group (if present), also in the 3400-3300 cm⁻¹ region.

Absorptions for C-H stretching of the alkyl and vinyl groups around 3100-2850 cm⁻¹.

A peak for the C=C stretch of the allyl group, typically near 1650 cm⁻¹.

Strong C-O stretching bands in the 1300-1000 cm⁻¹ region.

For example, the FT-IR spectrum of a related N-Fmoc protected glutamic acid diallyl ester showed characteristic peaks at 3306 cm⁻¹ (N-H stretch) and a strong band at 1711 cm⁻¹ (ester C=O stretch). google.com This analysis quickly confirms the successful incorporation of the ester and other essential functional groups.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound Derivatives

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch, broad | 3400 - 3300 | google.com |

| Amine/Amide (N-H) | Stretch | 3400 - 3300 | google.com |

| Ester Carbonyl (C=O) | Stretch, strong | 1750 - 1711 | google.comsci-hub.se |

| Alkene (C=C) | Stretch | ~1650 | - |

| Ester (C-O) | Stretch | 1300 - 1000 | google.com |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a crucial tool for investigating the secondary structure and conformational changes of chiral molecules like this compound in solution. This technique measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

In the context of amino acid derivatives, CD spectra can reveal the presence of specific structural motifs. For instance, in peptide studies, characteristic CD signals indicate the formation of α-helices, β-sheets, or random coil structures. While this compound is a single amino acid derivative rather than a long peptide chain, CD spectroscopy can still provide valuable information about its solution-state conformation, which is influenced by factors such as the solvent environment, pH, and temperature. The interaction between the allyl ester group and the rest of the molecule can induce a particular conformational preference, which would be reflected in the CD spectrum.

Research on peptides containing serine residues demonstrates the utility of CD spectroscopy. For example, studies on serine-containing cyclic peptides use CD to assess the propensity of the peptide backbone to adopt helical or other ordered conformations. The addition of solvents like trifluoroethanol (TFE) is a common strategy to induce and stabilize helical structures, with changes in the CD spectrum monitored to quantify this effect. Although direct CD data for this compound is scarce, the methodology applied to analogous compounds underscores its potential for conformational analysis.

Table 1: Representative CD Spectroscopy Parameters for Peptide Conformational Analysis

| Parameter | Description | Typical Application |

| Wavelength Range | The spectral range over which the differential absorption is measured, typically in the far-UV region (190-260 nm) for peptides. | Used to detect electronic transitions sensitive to molecular conformation. |

| Molar Ellipticity [θ] | The normalized CD signal, reported in units of deg·cm²·dmol⁻¹. | Allows for the comparison of CD data from different samples and concentrations. |

| Solvent System | The solvent in which the sample is dissolved, which can significantly influence molecular conformation. | Water, buffers, and organic solvents like TFE are commonly used. |

| Temperature | The temperature at which the measurement is performed, as conformation can be temperature-dependent. | Variable temperature studies can reveal information about conformational stability. |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a single crystal suitable for XRD analysis would provide invaluable information about its solid-state conformation. This would reveal the preferred torsion angles of the backbone and side chain, as well as how the molecules pack together in the crystal lattice. Hydrogen bonding, a critical determinant of serine's structure, would be clearly delineated, showing how the amino and hydroxyl groups of one molecule interact with neighboring molecules.

While a specific crystal structure for this compound is not readily found in open literature, extensive crystallographic studies have been conducted on L-serine and its various derivatives and peptides. ucl.ac.ukacs.org These studies reveal common structural motifs and hydrogen-bonding patterns that are likely to be relevant to this compound. For instance, L-serine typically crystallizes in a zwitterionic form with a complex network of hydrogen bonds. ucl.ac.uk The introduction of the allyl ester group would likely alter the crystal packing and hydrogen-bonding network compared to the parent amino acid.

The process of X-ray crystallography involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to determine the unit cell dimensions and space group, and finally, the structure is solved and refined to yield a precise atomic model.

Table 2: Illustrative Crystallographic Data for an Amino Acid Derivative

| Parameter | Description | Example Value (for L-Serine) |

| Crystal System | The symmetry system to which the crystal belongs. | Orthorhombic ucl.ac.uk |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁2₁2₁ ucl.ac.uk |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in Ångströms (Å). | a=8.599, b=9.348, c=5.618 Å ucl.ac.uk |

| Resolution (Å) | A measure of the level of detail obtained in the crystal structure. | Lower values indicate higher resolution. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit. |

| Hydrogen Bonds | Key intermolecular interactions that stabilize the crystal structure. | Distances and angles are precisely determined. |

The analysis of peptides containing allyl-protected serine residues also highlights the importance of XRD in confirming the stereochemistry and conformation of these building blocks within a larger molecular assembly.

Theoretical and Computational Studies on L Serine Allyl Ester Systems

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving L-serine allyl ester. These calculations provide detailed information about the structures and energies of reactants, products, intermediates, and transition states.

The study of reaction mechanisms hinges on identifying the transition states that connect reactants to products. For reactions involving this compound, such as palladium-catalyzed allylic alkylation, DFT calculations can be employed to locate the transition state structures. The energy of these transition states determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

By mapping the energies of all stationary points on the potential energy surface, an energy landscape for the reaction can be constructed. This landscape provides a comprehensive view of the possible reaction pathways and their relative feasibilities. For instance, in a hypothetical allylic substitution reaction, DFT could be used to compare the energy barriers for different mechanistic proposals, thus identifying the most likely reaction pathway. The pulling geometry has been shown to influence the mechanical stability of molecules by altering the pathways on the energy landscape mpg.de.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 (Pathway A) | +20.5 |

| Intermediate 1 (Pathway A) | +5.2 |

| Transition State 2 (Pathway A) | +15.8 |

| Product (Pathway A) | -10.3 |

| Transition State 3 (Pathway B) | +25.1 |

| Product (Pathway B) | -8.7 |

Note: This table is illustrative and presents hypothetical data that would be obtained from DFT calculations.

Many reactions involving this compound can yield multiple products, leading to issues of chemo-, regio-, and stereoselectivity. DFT calculations are a powerful tool for understanding the origins of this selectivity. By comparing the activation energies of the transition states leading to different products, the preferred reaction pathway can be determined.

For example, in the case of an asymmetric allylic alkylation, DFT can help to elucidate the origin of enantioselectivity by modeling the interaction of the substrate with a chiral catalyst. The calculations can reveal the non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize the transition state leading to one enantiomer over the other. In Pd-catalyzed asymmetric allylic substitution reactions, a cascade process can be initiated through desymmetrization to construct chiral polyheterocycles thieme-connect.com. DFT calculations have been used to investigate the origin of regio-, enantio-, and diastereoselectivity in synergistic Pd/Cu catalysis for the asymmetric desymmetric alkylation of allylic geminal dicarboxylates chinesechemsoc.org. These studies suggest that two chiral catalysts can independently control the stereochemical configuration of both the allylic substrate and an imino ester chinesechemsoc.org.

Transition State Analysis and Energy Landscapes

Conformational Analysis of this compound Derivatives

The three-dimensional structure of this compound and its derivatives is not static but exists as an ensemble of different conformers. The relative populations of these conformers can significantly influence the molecule's reactivity and physical properties.

Intramolecular hydrogen bonding plays a critical role in determining the preferred conformation of this compound derivatives. The hydroxyl and amine groups of the serine backbone can form hydrogen bonds with the ester carbonyl group. Computational methods can be used to identify and quantify the strength of these hydrogen bonds in different conformers. The analysis of these networks is crucial for understanding the conformational preferences of these molecules. A combination of 1H NMR and electronic structure calculations has been used to study the conformational behavior of esterified and N-acetylated derivatives of L-methionine and L-cysteine beilstein-journals.org.

Table 2: Hypothetical Conformational Analysis of an N-acetyl-L-serine allyl ester derivative

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bond | H-Bond Distance (Å) |

|---|---|---|---|

| 1 | 0.0 | OH···O=C | 1.95 |

| 2 | 1.2 | NH···O=C | 2.10 |

| 3 | 2.5 | None | N/A |

Note: This table is illustrative and presents hypothetical data that would be obtained from conformational analysis calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static structures and energies, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its derivatives over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes, solvent effects, and the flexibility of the molecule. This information is particularly valuable for understanding how the molecule behaves in a biological or solution-phase environment.

Prediction of Reactivity and Stereochemical Outcome

A major goal of computational chemistry is to predict the outcome of chemical reactions before they are carried out in the laboratory. By combining the insights from quantum chemical calculations and conformational analysis, it is possible to make qualitative and, in some cases, quantitative predictions about the reactivity and stereochemical outcome of reactions involving this compound. For instance, by calculating the energy barriers for different stereochemical pathways in a catalyzed reaction, one can predict which diastereomer or enantiomer will be the major product. Theoretical calculations using DFT methods have been employed to gain insight into synthetic routes and diastereoselectivity in the alkylation of serine-derived building blocks .

Q & A

Q. Methodological resolution :

- Perform controlled experiments with standardized conditions (solvent, catalyst loading, temperature).

- Use quantitative GC-MS or HPLC to compare yields across methods .

What precautions are necessary when handling this compound due to its reactivity?

Basic Research Question

Key precautions include:

- Polymerization risk : Allyl esters can polymerize under radical initiators (e.g., AIBN) or heat. Store at –20°C with stabilizers (e.g., hydroquinone) .

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties of allyl esters .

What strategies are effective for the regioselective introduction of the allyl group in L-serine derivatives?

Advanced Research Question

Regioselectivity challenges arise from competing O- vs. N-allylation. Strategies include:

- Enolate allylation : Use strong bases (e.g., LDA) to generate serine enolates, which react selectively with allyl electrophiles at the α-position .

- Protecting group tactics : Temporarily block the amino group with Fmoc or benzyloxycarbonyl (Cbz) to direct allylation to the carboxylate .

- β-selectivity in glycosylation : BF₃·OEt₂ promotes β-glycosidic bond formation with this compound, avoiding α-anomer byproducts .

How can the purity of this compound be assessed post-synthesis?

Basic Research Question

Purity assessment involves:

- Chromatography :

- Spectroscopy :

- Elemental analysis : Verify C, H, N composition against theoretical values (±0.3% tolerance) .

What are the challenges in deprotecting allyl esters in complex molecules like L-serine derivatives, and how can they be mitigated?

Advanced Research Question

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.